molecular formula C13H13BO3 B7956227 2-(3-Methylphenoxy)phenylboronic acid

2-(3-Methylphenoxy)phenylboronic acid

Cat. No.: B7956227
M. Wt: 228.05 g/mol
InChI Key: CJWASTIUXJQLGA-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)phenylboronic acid is a boronic acid derivative featuring a phenylboronic acid group (B(OH)₂) attached to a phenoxy-substituted phenyl ring with a methyl group at the meta position (3-position) (Figure 1). This compound belongs to the arylboronic acid family, which is widely used in organic synthesis, materials science, and biomedical applications due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and ability to form dynamic covalent bonds (e.g., boronate esters) . Its structural analogs, such as trifluoromethoxy-, halogen-, and alkoxy-substituted phenylboronic acids, have been more extensively characterized, enabling comparative analysis.

Properties

IUPAC Name

[2-(3-methylphenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWASTIUXJQLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)phenylboronic acid typically involves the reaction of 3-methylphenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki–Miyaura coupling reaction, where 3-methylphenol is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce boronate esters.

Scientific Research Applications

2-(3-Methylphenoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)phenylboronic acid primarily involves the formation of boronate esters with diol-containing molecules. This interaction is pH-dependent and reversible, allowing the compound to act as a molecular switch or sensor. The boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other Lewis bases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature and position of substituents on the phenyl ring significantly influence the acidity (pKa) and reactivity of boronic acids. For example:

  • Trifluoromethoxyphenylboronic acids (e.g., 3-(trifluoromethoxy)phenylboronic acid) exhibit enhanced acidity compared to unsubstituted phenylboronic acid due to the electron-withdrawing effect of the -OCF₃ group, which stabilizes the boronate anion .
  • 2-(3-Methylphenoxy)phenylboronic acid contains a methylphenoxy group, where the methyl substituent is electron-donating. This likely results in a higher pKa (less acidic) compared to trifluoromethoxy analogs, reducing its propensity to form boronate esters under neutral conditions .
  • Halogen-substituted analogs (e.g., 3-chlorophenylboronic acid) show intermediate acidity, as chlorine is moderately electron-withdrawing .
Table 1: Substituent Effects on Acidity and Key Properties
Compound Substituent Electronic Effect pKa (Estimated) Key Applications
This compound 3-MeO-C₆H₄ Electron-donating ~8.5–9.5* Suzuki coupling, materials
3-(Trifluoromethoxy)phenylboronic acid 3-CF₃O-C₆H₄ Electron-withdrawing ~7.0–7.5 Antibacterial agents, synthesis
3-Chlorophenylboronic acid 3-Cl-C₆H₄ Electron-withdrawing ~8.0–8.5 PCR studies
Phenylboronic acid (unsubstituted) None Neutral ~8.8 Hydrogels, sensors

*Estimated based on analog data.

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura coupling, electron-withdrawing substituents accelerate the reaction by increasing the electrophilicity of the boron atom. For instance:

  • Trifluoromethoxyphenylboronic acids are highly effective in introducing the -OCF₃ fragment into target molecules due to their enhanced reactivity .
  • This compound, with its electron-donating methyl group, may exhibit slower coupling kinetics compared to -OCF₃ analogs.

Physical and Material Properties

  • Hydrogel Formation: Phenylboronic acids with polar substituents (e.g., maltose-modified analogs) form dynamic hydrogels at neutral pH via boronate ester cross-linking . The hydrophobic methylphenoxy group in this compound may reduce water solubility, limiting its utility in aqueous hydrogel systems.
  • Thermal Stability: Boronic acids with bulky substituents, such as morpholino groups (e.g., 2-(morpholino)phenylboronic acid), exhibit higher thermal stability due to reduced molecular mobility . The methylphenoxy group’s moderate size may offer a balance between stability and reactivity.

Biological Activity

2-(3-Methylphenoxy)phenylboronic acid (C13H13BO3), a member of the phenylboronic acid family, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its ability to interact with diols and sugars, which can lead to various biochemical applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound features a boronic acid group that can form reversible covalent bonds with diols. This property is crucial for its biological activity, especially in targeting enzymes and receptors that involve carbohydrate recognition.

Property Value
Molecular FormulaC13H13BO3
Molecular Weight219.05 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of phenylboronic acids, including this compound, primarily revolves around their ability to inhibit certain enzymes, particularly β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria. Recent studies have shown that derivatives of phenylboronic acids can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting the action of these enzymes .

Inhibitory Activity Against β-Lactamases

A study demonstrated that various phenylboronic acid derivatives exhibited significant inhibitory effects against class A carbapenemases (KPC-2) and class C cephalosporinases (AmpC). Specifically, compounds structurally similar to this compound were able to protect β-lactam antibiotics from hydrolysis by these enzymes, thus enhancing their antibacterial activity .

Case Studies

  • Synergistic Effects with Antibiotics : Research indicated that when combined with meropenem, certain phenylboronic acid derivatives showed a fractional inhibitory concentration index (FICI) below 0.5 against Klebsiella pneumoniae strains expressing KPC-2. This suggests a strong synergistic effect that could be utilized in clinical settings to combat antibiotic resistance .
  • Nanocomplex Formulations : Another study explored the use of phenylboronic acid in self-assembled nanocomplexes for drug delivery. These complexes demonstrated enhanced targeting capabilities for cancer cells, leading to improved therapeutic effects compared to free drugs like doxorubicin. The targeting was attributed to the inherent properties of the phenylboronic acid moiety within the nanocomplex .

Research Findings

Several studies have evaluated the biological activity and mechanisms of action for this compound:

  • Inhibition of Enzymatic Activity : The compound has been shown to effectively inhibit β-lactamases, thereby restoring susceptibility to β-lactam antibiotics in resistant bacterial strains .
  • Cell Viability Assays : In vitro cytotoxicity assays indicated that while the compound inhibits bacterial growth, it exhibits low toxicity towards mammalian cells at therapeutic concentrations .
  • Potential Applications : Given its ability to modulate enzyme activity and enhance drug efficacy, this compound holds promise for applications in antibiotic therapy and cancer treatment strategies.

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